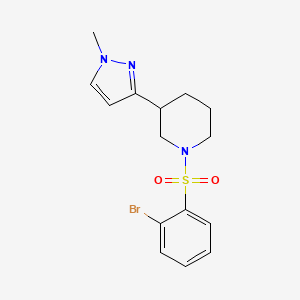
1-((2-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a useful research compound. Its molecular formula is C15H18BrN3O2S and its molecular weight is 384.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-((2-bromophenyl)sulfonyl)-3-(1-methyl-1H-pyrazol-3-yl)piperidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide linkage and a piperidine ring, which are known for their interactions with various biological targets. The presence of the bromine atom in the phenyl ring is expected to influence its electronic properties and reactivity, making it a candidate for various pharmacological applications.
Chemical Structure
The chemical structure of this compound can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C16H18BrN3O2S |
| Molecular Weight | 432.3 g/mol |
| Functional Groups | Sulfonamide, Piperidine, Pyrazole |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Pyrazole derivatives, including this compound, have been recognized for their diverse pharmacological properties such as:
- Anti-inflammatory effects
- Analgesic properties
- Anticancer activities
The specific mechanisms may involve modulation of signaling pathways or direct inhibition of target proteins, which are critical in various disease processes.
Pharmacological Properties
Research indicates that pyrazole derivatives can exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrazole derivatives possess:
- Minimum Inhibitory Concentration (MIC) values indicating effective bacterial growth inhibition.
- Cidal activities against pathogenic isolates, suggesting potential use in treating infections.
A notable study highlighted that some pyrazole derivatives displayed excellent antimicrobial activities with MIC values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-(2-chlorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine | Structure | Contains chlorine instead of bromine, affecting electronic properties. |
| 1-(2-fluorobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine | Structure | Fluorine substitution may enhance lipophilicity and bioavailability. |
| 1-(2-bromobenzenesulfonyl)-3-(1-methyl-1H-pyrazol-4-yl)piperidine | Structure | Different substitution on pyrazole ring alters reactivity and biological profile. |
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives, including those similar to our compound:
- Antitumor Activity : Pyrazole derivatives have demonstrated inhibitory activity against key oncogenic pathways such as BRAF(V600E), EGFR, and Aurora-A kinase. These properties suggest potential applications in cancer therapy .
- Anti-inflammatory Effects : Compounds exhibiting anti-inflammatory activity have been shown to inhibit the production of pro-inflammatory cytokines like TNF-alpha and nitric oxide .
- Synergistic Effects with Other Drugs : Some studies reported that combinations of pyrazoles with established chemotherapeutics like doxorubicin enhance cytotoxic effects in cancer cell lines .
Properties
IUPAC Name |
1-(2-bromophenyl)sulfonyl-3-(1-methylpyrazol-3-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-18-10-8-14(17-18)12-5-4-9-19(11-12)22(20,21)15-7-3-2-6-13(15)16/h2-3,6-8,10,12H,4-5,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOQXYWXZUZJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














